N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736797
InChI: InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-4-12(10-13)15(21)19-6-8-22-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H2,17,18,20,23)
SMILES: CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol

N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

CAS No.:

Cat. No.: VC0736797

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea -

Specification

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
IUPAC Name 2-methyl-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide
Standard InChI InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-4-12(10-13)15(21)19-6-8-22-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H2,17,18,20,23)
Standard InChI Key VDPPELVNGIUFRG-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2
Canonical SMILES CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator